molecular formula C81H156N10O13S B1166983 gamma-Aminobutyric acid CAS No. 123774-72-1

gamma-Aminobutyric acid

Cat. No. B1166983
CAS RN: 123774-72-1
InChI Key:
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Description

Gamma-Aminobutyric Acid (GABA) is a neurotransmitter, a chemical messenger in your brain. It slows down your brain by blocking specific signals in your central nervous system (your brain and spinal cord). GABA is known for producing a calming effect. It’s thought to play a major role in controlling nerve cell hyperactivity associated with anxiety, stress, and fear . GABA is the most common inhibitory neurotransmitter in your central nervous system .


Synthesis Analysis

GABA is synthesized from the amino acid glutamate through a decarboxylation reaction catalyzed by the enzyme glutamate decarboxylase (GAD). This enzymatic conversion removes a carboxyl group from glutamate, resulting in the formation of GABA . The gadA gene (1410 bp, 470aa) was encountered in GABA production of both strains and no other glutamate decarboxylase (GAD) genes were found in the genomes when compared with other LAB strains .


Molecular Structure Analysis

The molecular structure of GABA is C4H9NO2 .


Chemical Reactions Analysis

GABA is involved in multiple physiological processes, including stress response, growth, and development . GABA accumulation is mainly affected by environmental factors such as temperature, humidity, and oxygen content .


Physical And Chemical Properties Analysis

GABA is a non-protein amino acid with a four-carbon chemical formula of C4H9NO2 and a molecular weight of 103.12 . The dielectric properties of GABA investigated have given us new insights about the GABA molecule, such as how they interact with each other and with water molecules at different temperatures (22°C and 37.5°C) .

Scientific Research Applications

  • Lactic Acid Bacteria as Gamma-Aminobutyric Acid Producers : Gamma-aminobutyric acid-producing lactic acid bacteria have been a focus of research for their potential in creating health-oriented products enriched in GABA. These bacteria are considered safe and eco-friendly, suggesting their possible application in the food industry for the production of new naturally fermented products (Li & Cao, 2010).

  • Bioactive Compound in Foods : GABA is identified as a potent bioactive compound in foods. It's widely studied for its physiological functions, notably its hypotensive effect. The biosynthesis of GABA in foods, particularly by lactic acid bacteria, and its optimization are key for obtaining GABA-enriched food products with health benefits (Diana, Quílez & Rafecas, 2014).

  • Neurotransmission in the Central Nervous System : GABA-A receptors, major mediators of inhibitory neurotransmission in the mammalian central nervous system, are studied for their distinct properties and roles. The discovery of the theta subunit of GABA-A receptors has furthered understanding of the receptor's function and potential therapeutic applications (Bonnert et al., 1999).

  • Systematic Review on GABA Production by Lactic Acid Bacteria : This review focuses on the biosynthesis pathway of GABA by LAB, the research progress of glutamate decarboxylase, the key enzyme of GABA biosynthesis, and GABA production enhancement strategies. It suggests that advances in molecular mechanisms and technologies will promote GABA production by LAB to meet increasing demands (Cui, Miao, Siripitakyotin & Qu, 2020).

  • Association with Physical Disability in Progressive Multiple Sclerosis : Reduced GABA concentration in certain brain areas of patients with secondary progressive multiple sclerosis is linked to physical disability. This study suggests the potential role of GABA modulation in neuroprotection for multiple sclerosis (Cawley et al., 2015).

  • GABA-Enriched Fermented Foods : The increasing development of functional foods has led to a focus on GABA as a bioactive compound. GABA research has demonstrated benefits in many physiological functions and metabolic disorders, particularly hypertension, contributing to the regulation and stability of blood pressure (Quílez & Diana, 2017).

  • GABA as a Signaling Molecule in Plants : Studies indicate a possible role for GABA as a signaling molecule in plants, expanding the understanding of its functions beyond its well-known role as a neurotransmitter in vertebrates (Bouché, Lacombe & Fromm, 2003).

  • Pharmaceutical Properties of GABA : GABA is recognized for its physiological roles in synaptic transmission, neuronal development, relaxation, and prevention of sleeplessness and depression. Its pharmaceutical properties on non-neuronal peripheral tissues and organs have been reported, including anti-hypertension, anti-diabetes, and anti-cancer effects (Ngo & Vo, 2019).

Mechanism of Action

GABA lessens the ability of a nerve cell to receive, create or send chemical messages to other nerve cells . It can bind to post-synaptic GABA receptors (GABA A and GABA B), which modulate ion channels, hyperpolarize the cell, and prevent action potential transmission .

Safety and Hazards

GABA may cause skin irritation, eye irritation, and respiratory tract irritation. Health injuries are not known or expected under normal use. Ingestion may cause gastrointestinal irritation, nausea, vomiting, and diarrhea .

Future Directions

GABA has become a popular dietary supplement and has promising application in the food industry . This review sheds light on developing GABA-enriched plant varieties and food products, and provides insights for efficient production of GABA through synthetic biology approaches .

properties

IUPAC Name

4-aminobutanoic acid
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InChI

InChI=1S/C4H9NO2/c5-3-1-2-4(6)7/h1-3,5H2,(H,6,7)
Source PubChem
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InChI Key

BTCSSZJGUNDROE-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C(CC(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

53504-43-1, Array
Record name Butanoic acid, 4-amino-, homopolymer
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Record name Gamma-aminobutyric acid [JAN]
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DSSTOX Substance ID

DTXSID6035106
Record name 4-Aminobutanoic acid
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Molecular Weight

103.12 g/mol
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Physical Description

Solid, White, powdery solid; Savoury, meat-like aroma
Record name gamma-Aminobutyric acid
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Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4), 1300.0 mg/mL, Slightly soluble in water; soluble in many non-polar solvents, Insoluble (in ethanol)
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Product Name

Gamma-Aminobutyric Acid

CAS RN

56-12-2
Record name γ-Aminobutyric acid
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Melting Point

203 °C
Record name gamma-Aminobutyric acid
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